molecular formula C18H18ClNO4 B2468134 2-(4-CHLOROPHENOXY)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]ACETAMIDE CAS No. 1421454-13-8

2-(4-CHLOROPHENOXY)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]ACETAMIDE

Cat. No.: B2468134
CAS No.: 1421454-13-8
M. Wt: 347.8
InChI Key: TZVHUDOBHJDDFA-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]ACETAMIDE is a complex organic compound that features a chlorophenoxy group and a dihydrobenzofuran moiety

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c19-14-2-4-15(5-3-14)24-11-18(22)20-10-16(21)12-1-6-17-13(9-12)7-8-23-17/h1-6,9,16,21H,7-8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVHUDOBHJDDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)COC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]ACETAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent under basic conditions to form the chlorophenoxy intermediate.

    Synthesis of the dihydrobenzofuran moiety: This involves the cyclization of a suitable precursor, such as a phenyl ether, under acidic or basic conditions to form the dihydrobenzofuran ring.

    Coupling of intermediates: The chlorophenoxy intermediate is then coupled with the dihydrobenzofuran moiety using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Potential

The compound has been investigated for its potential as a selective agonist for serotonin receptors, particularly the 5-HT1A receptor. Research indicates that compounds with similar structures can exhibit biased agonism, which is crucial for developing medications with fewer side effects compared to traditional therapies. For instance, derivatives of the compound have shown promising results in assays measuring ERK1/2 phosphorylation and β-arrestin recruitment, which are important pathways in the treatment of depression and anxiety disorders .

Antifungal Activity

There is evidence suggesting that derivatives of chlorophenoxy compounds can act as antifungal agents. The compound's structural characteristics may enhance its efficacy against various fungal pathogens by disrupting their cellular processes. Specifically, compounds related to this class have been utilized in the synthesis of triazole fungicides, which are effective in controlling plant diseases .

Agrochemical Applications

The chlorophenoxy group is known for its herbicidal properties. Compounds containing this moiety have been developed into successful herbicides used in agriculture to control broadleaf weeds. The unique combination of functionalities in 2-(4-chlorophenoxy)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]acetamide suggests it could be further explored for agrochemical applications .

Case Study 1: Antidepressant-like Effects

In a study focusing on serotonin receptor agonists, derivatives of the compound were tested in vivo using the Porsolt forced swimming test in rats. Results indicated that certain modifications to the chemical structure enhanced antidepressant-like effects, showcasing the therapeutic potential of this compound in treating mood disorders .

Case Study 2: Antifungal Efficacy

Research on related phenoxy compounds demonstrated significant antifungal activity against common plant pathogens. These studies highlighted the importance of structural variations in enhancing bioactivity, paving the way for new formulations based on similar scaffolds .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
PharmacologyPotential as a selective serotonin receptor agonistBiased agonism observed; antidepressant-like effects
Antifungal ActivityEfficacy against fungal pathogensActive against various fungal strains
Agrochemical DevelopmentUse as a herbicide or fungicideEffective in controlling broadleaf weeds

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenoxy)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]acetamide
  • 2-(4-Methoxyphenoxy)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]acetamide

Uniqueness

2-(4-CHLOROPHENOXY)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]ACETAMIDE is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]acetamide is a synthetic organic molecule with notable potential in medicinal chemistry. Its structure incorporates a chlorophenoxy group, a benzofuran moiety, and an acetamide functional group, which are significant for its biological activity. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure

The molecular formula of the compound is C16H18ClN1O3C_{16}H_{18}ClN_{1}O_{3} with a molecular weight of approximately 305.77 g/mol. The structural features include:

  • Chlorophenoxy group : Known for its role in herbicides and potential anti-cancer properties.
  • Benzofuran moiety : Associated with various biological activities including anti-inflammatory and anti-cancer effects.
  • Acetamide functional group : Often linked to enhanced solubility and bioavailability.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer Activity : Research has shown that derivatives of benzofuran compounds can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values ranging from 0.71 µM to 42.30 µM .
  • Antifungal Activity : Compounds related to this structure have shown activity against Fusarium oxysporum, a common plant pathogen. In vitro assays indicated that certain derivatives could inhibit fungal growth with IC50 values around 0.42 mM .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : The compound's structural components may interact with cellular pathways that regulate growth and apoptosis.
  • Enzyme Inhibition : Similar compounds have been noted to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

  • Anticancer Screening :
    • A study evaluated various derivatives against MCF7 and NCI-H460 cell lines, revealing significant cytotoxicity with IC50 values ranging from 0.39 µM to 4.20 µM for specific analogs .
    • Another investigation highlighted the autophagic effects of related compounds on A549 cells, indicating potential therapeutic applications in lung cancer treatment .
  • Fungal Inhibition :
    • Research focused on the antifungal properties against Fusarium oxysporum showed that modifications in the alkyl chain influenced activity, suggesting structure-activity relationships that could guide future synthesis .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AnticancerMCF70.71 µM
AnticancerNCI-H46042.30 µM
AntifungalFusarium oxysporum0.42 mM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Multi-step synthesis involving nucleophilic substitution and amidation reactions is recommended. For example, chlorophenoxy intermediates can be coupled with hydroxyethyl-benzofuran derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous DMF. Temperature control (60–80°C) and pH modulation (via NaOH/K₂CO₃) are critical to minimize side products. Purification via column chromatography with gradient elution (hexane/ethyl acetate) enhances yield .

Q. How can researchers confirm structural integrity and purity using spectroscopic/chromatographic methods?

  • Methodological Answer : Combine NMR (¹H/¹³C) to verify functional groups (e.g., chlorophenoxy protons at δ 7.2–7.4 ppm, benzofuran protons at δ 6.8–7.0 ppm). IR confirms amide C=O stretches (~1650 cm⁻¹). Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What initial biological screening approaches are suitable for this compound?

  • Methodological Answer : Conduct in vitro assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) for antimicrobial activity. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls to validate results .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against proteins like β-tubulin or topoisomerase II, focusing on binding affinity (ΔG values) and key residues (e.g., hydrophobic pockets). Validate with SPR (surface plasmon resonance) to measure kinetic parameters (KD, kon/koff) .

Q. What strategies resolve contradictions in reported bioactivity data for similar acetamides?

  • Methodological Answer : Comparative meta-analysis of published IC₅₀ values under standardized conditions (e.g., pH, cell passage number). Replicate disputed studies with controlled variables (e.g., serum-free media, fixed incubation times). Use ANOVA to identify statistically significant outliers .

Q. How can environmental fate and degradation pathways be studied for chlorophenoxy derivatives?

  • Methodological Answer : Conduct OECD 301B biodegradability tests in simulated aquatic systems. Analyze metabolites via LC-MS/MS after 28-day exposure. Assess abiotic degradation (hydrolysis/photolysis) under UV light (λ = 254 nm) and varying pH (3–9). Compare half-lives (t½) to predict ecological persistence .

Q. What advanced analytical techniques characterize stereochemical and conformational properties?

  • Methodological Answer : X-ray crystallography (single-crystal analysis) resolves stereochemistry. For dynamic conformation, use 2D NOESY NMR to identify spatial proximities (e.g., benzofuran-hydroxyethyl interactions). Computational modeling (DFT at B3LYP/6-31G* level) predicts stable conformers .

Data Contradiction & Validation

Q. How to address discrepancies in cytotoxicity data across different cell lines?

  • Methodological Answer : Evaluate cell line-specific factors (e.g., membrane permeability via PAMPA assays). Test ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT to rule out assay interference. Cross-validate with apoptosis markers (Annexin V/PI flow cytometry) .

Q. What experimental designs mitigate batch-to-batch variability in synthetic yield?

  • Methodological Answer : Implement DoE (Design of Experiments) to optimize variables (temperature, solvent ratio). Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring. Statistical process control (SPC) charts track yield consistency across batches .

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